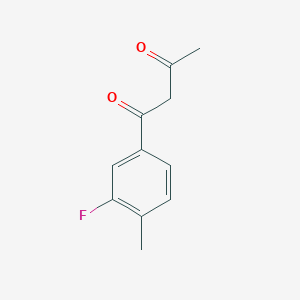

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione

Description

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(3-fluoro-4-methylphenyl)butane-1,3-dione |

InChI |

InChI=1S/C11H11FO2/c1-7-3-4-9(6-10(7)12)11(14)5-8(2)13/h3-4,6H,5H2,1-2H3 |

InChI Key |

SZKGXDGGUAYEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(=O)C)F |

Origin of Product |

United States |

Preparation Methods

General Procedure

The Friedel-Crafts acylation is the most commonly employed method for preparing 1-(3-fluoro-4-methylphenyl)butane-1,3-dione. It involves:

- Reacting 3-fluoro-4-methylacetophenone or its derivatives with acylating agents such as butane-1,3-dione or equivalent acyl halides.

- Using aluminum chloride (AlCl3) as a Lewis acid catalyst.

- Conducting the reaction in solvents like toluene or ethyl acetate under controlled temperature conditions.

This method allows the selective acylation at the aromatic ring, forming the diketone structure with the fluorine and methyl substituents intact.

Reaction Conditions and Optimization

- The molar ratio of reactants is critical; typically, a slight excess of acylating agent improves yield.

- Temperature control (often 0°C to 50°C) prevents side reactions.

- Solvent choice affects solubility and reaction rate; toluene is favored for its inertness and ability to dissolve reactants.

- Post-reaction workup involves quenching with water or acid, extraction, and purification by crystallization or chromatography.

Alternative Synthesis via Acyl Halide Intermediates

Use of Trifluoroacetyl Halides

Though focused on trifluoromethyl derivatives, methods involving trifluoroacetyl halides provide insight into related preparation strategies:

- Reaction of trifluoroacetyl halides (e.g., trifluoroacetyl chloride or bromide) with methyl-substituted acetophenones under catalysis by bases such as sodium ethoxide.

- Organic solvents like diethyl ether or acetonitrile are used.

- The reaction proceeds via nucleophilic acyl substitution, followed by crystallization to isolate the diketone.

Advantages

- Mild reaction conditions.

- High yields (reported up to 91.2%).

- Suitable for scale-up with low environmental impact when optimized.

Detailed Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Solvent(s) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluoro-4-methylacetophenone + acyl halide or diketone | AlCl3, 0–50°C | Toluene, ethyl acetate | 70–85 | Widely used, straightforward, scalable |

| Acyl Halide Reaction with Sodium Ethoxide | p-methylacetophenone + trifluoroacetyl bromide | Sodium ethoxide, 40–50°C | Diethyl ether, acetonitrile | ~91 | High yield, mild conditions, industrially viable |

| Direct Condensation (Literature examples) | Substituted acetophenone + diketone precursors | Acid/base catalysts | Various organic solvents | Variable | Less common, longer reaction times |

Research Findings and Notes

- The presence of the fluorine substituent enhances electrophilicity of the aromatic ring, facilitating acylation reactions.

- Using ethyl acetate as both solvent and reactant simplifies the reaction system and reduces costs.

- Crystallization solvents such as methanol, ethanol, or acetonitrile are effective for purification, with crystallization temperatures between -20°C to 30°C optimizing product purity.

- Catalysts such as sodium ethoxide, sodium methoxide, or aluminum chloride are chosen based on reaction type; Lewis acids for Friedel-Crafts, bases for nucleophilic acyl substitutions.

- Environmental considerations favor methods minimizing excess reagents and harsh conditions.

Chemical Reactions Analysis

Enolization and Tautomerism

The diketone undergoes rapid enol-keto tautomerism, stabilized by resonance and intramolecular hydrogen bonding. This equilibrium enhances its reactivity in electrophilic substitutions and coordination chemistry.

-

Enol form dominance : Fluorine’s electron-withdrawing effect stabilizes the enol tautomer, as observed via NMR studies.

-

Relevance : The enol form participates in chelation with metal ions (e.g., Cu²⁺) and facilitates cyclization reactions .

Cyclocondensation Reactions

The compound reacts with nucleophiles like hydrazines to form heterocyclic derivatives, a hallmark of 1,3-diketones.

Pyrazole Formation

Reaction with hydrazine derivatives yields substituted pyrazoles:

text1-(3-Fluoro-4-methylphenyl)butane-1,3-dione + Hydrazine → Pyrazole derivative + H₂O

-

Conditions : Reflux in ethanol, 6–8 hours.

-

Yield : Up to 92% for analogous structures (e.g., celecoxib intermediates) .

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine hydrate | 5-Trifluoromethylpyrazole | Ethanol, reflux | 92% |

Friedel-Crafts Acylation

The diketone serves as an acylating agent in Friedel-Crafts reactions, leveraging its electrophilic carbonyl groups.

Radical-Mediated Coupling

Under oxidative conditions, the β-diketone generates α-carbon radicals, enabling C–C bond formation.

Fluorine-Specific Reactivity

The 3-fluoro-4-methylphenyl group directs electrophilic substitution (e.g., nitration, halogenation) to specific ring positions due to its electronic and steric effects.

Structural Influence of Fluorine

| Property | Effect | Source |

|---|---|---|

| Enol stabilization | Enhanced resonance stabilization | |

| Electrophilicity | Increased reactivity in substitutions | |

| Lipophilicity | Improved membrane permeability |

Mechanistic Insights

-

Enolization : Facilitated by intramolecular hydrogen bonding between the β-keto and enolic hydroxyl groups.

-

Cyclocondensation : Nucleophilic attack by hydrazine at the carbonyl groups, followed by dehydration.

-

Triazole formation : Copper-catalyzed [3+2] cycloaddition between azides and in situ-generated enol tautomers .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. The compound's structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules .

Case Study: Celecoxib Synthesis

The synthesis process involves several steps:

- Step 1: Reaction with aminosulfonylphenylhydrazine hydrochloride to form a key intermediate.

- Step 2: Further transformations lead to celecoxib, which is recognized for its therapeutic effects against pain and inflammation .

Organic Synthesis Applications

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is utilized in organic synthesis as a building block for various compounds. Its diketone structure allows for multiple reactions such as:

- Condensation Reactions: It can undergo condensation with other carbonyl compounds to form larger, more complex molecules.

- Electrophilic Substitution: The presence of the fluorine atom enhances its reactivity towards electrophiles, making it a valuable reagent in synthetic organic chemistry .

Material Science

In material science, derivatives of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione have been explored for their potential applications in developing advanced materials due to their unique electronic properties. The fluorine substitution can impart desirable characteristics such as increased thermal stability and enhanced chemical resistance .

Spectroscopic Studies

The compound has also been subjected to various spectroscopic studies (NMR, IR) to understand its structural properties and reactivity patterns better. These studies are crucial for researchers aiming to utilize this compound in further synthetic applications or to develop new derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Substituent Position: The 3-F/4-Me arrangement on the phenyl ring likely increases acidity compared to non-fluorinated analogs (e.g., 1-(4-Methylphenyl)butane-1,3-dione) due to fluorine’s inductive effect. Para-substituted fluorophenyl derivatives (e.g., 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) exhibit distinct applications in drug synthesis .

- Tautomerism: Enol/keto ratios are sensitive to substituents. For example, 1-(4-Methylphenyl)butane-1,3-dione exists in a 90:10 enol/keto equilibrium, whereas trifluoromethylated analogs (e.g., 4,4,4-Trifluoro-1-phenylbutane-1,3-dione) may favor the keto form due to stronger electron withdrawal .

Physicochemical Properties

NMR Chemical Shifts (Selected Examples):

Thermal and Solubility Data:

- 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione: Boiling point 100–110°C (1 Torr); soluble in ethanol/DMF .

- Trifluoromethylated analogs exhibit higher thermal stability due to CF₃ groups .

Biological Activity

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is characterized by a butane backbone with a diketone functional group and a substituted aromatic ring. The presence of the fluorine atom and methyl group on the phenyl ring is believed to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione. In vitro evaluations conducted using the National Cancer Institute's (NCI) 60 cancer cell line panel indicated significant cytotoxic effects against several cancer types. The compound demonstrated mean growth inhibition (GI50) values below 10 μM for various cell lines, indicating potent anticancer activity.

Table 1: Cytotoxicity of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione against Selected Cancer Cell Lines

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | 7.5 | 15.0 | 25.0 |

| SF-539 (CNS) | 5.0 | 10.0 | 20.0 |

| MDA-MB-435 (Melanoma) | 8.0 | 18.0 | 30.0 |

| OVCAR-8 (Ovarian) | 6.5 | 12.5 | 22.0 |

| DU-145 (Prostate) | 9.0 | 17.5 | 28.0 |

The compound's selectivity index was particularly notable for the COLO 205 colon cancer cell line, suggesting it may be a candidate for targeted therapy in specific cancer types .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of key signaling molecules involved in cell cycle regulation and apoptosis . The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione exhibits antimicrobial activity against certain bacterial strains. While specific data on this compound is limited, related compounds within the diketone class have shown promising antibacterial properties . Further investigations are needed to establish the spectrum of antimicrobial activity and potential mechanisms involved.

Case Studies

A recent case study involving the synthesis and biological evaluation of derivatives related to butane-1,3-diones demonstrated that modifications in substituents could significantly alter biological activity profiles . This underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments indicate that compounds similar to 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione have favorable absorption and distribution characteristics. However, toxicity profiles remain a concern; ongoing studies aim to elucidate any adverse effects associated with prolonged exposure or high doses .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione, and how can reaction yields be improved?

The compound is typically synthesized via Friedel-Crafts acylation, where 3-fluoro-4-methylbenzaldehyde reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key parameters include temperature control (20–40°C) and stoichiometric ratios to minimize side reactions . For improved yields, multi-step protocols involving intermediates such as Meldrum’s acid derivatives have been reported, achieving up to 98% yield under reflux conditions with N-methyl morpholine in ethyl acetate . Optimization strategies include adjusting reaction time, solvent polarity, and catalyst loading.

Q. What analytical techniques are recommended for confirming the structural integrity of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Characteristic signals include:

- ¹H NMR : δ 7.23–7.07 (aromatic protons), δ 4.91–3.78 (methyl and fluorinated substituents) .

- ¹³C NMR : Peaks at δ 201.43 (ketone carbons) and δ 151.88–38.81 (aromatic and alkyl carbons) .

Fourier-Transform Infrared (FT-IR) spectroscopy can confirm carbonyl stretches (~1,700 cm⁻¹) and C-F bonds (~1,200 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy.

Q. How can researchers assess the purity of this compound, and what solvents are suitable for recrystallization?

Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. Recrystallization is commonly performed using toluene or ethyl acetate, which provide high solubility at elevated temperatures and low solubility at room temperature, yielding crystals with >99% purity . Differential Scanning Calorimetry (DSC) can further verify purity by identifying melting point deviations.

Advanced Research Questions

Q. How do fluorinated substituents influence the reactivity of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione in cross-coupling reactions?

The electron-withdrawing fluorine atom at the 3-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This enhances regioselectivity in Suzuki-Miyaura couplings, particularly with boronic acids targeting halogenated aryl groups . Computational studies (DFT) suggest that the trifluoromethyl group stabilizes transition states by reducing electron density at the reaction site .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 89% vs. 98%) often arise from variations in catalyst activation (e.g., anhydrous AlCl₃ vs. hydrated forms) or purification methods. For instance, column chromatography with silica gel (hexane/ethyl acetate eluent) improves recovery compared to simple filtration . Reproducibility requires strict control of moisture levels and inert atmospheres during synthesis.

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The diketone moiety acts as a chelating agent for metal ions, enabling its use in synthesizing antimicrobial or anticancer metal complexes. For example, Schiff base derivatives of similar fluorinated diketones exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) . Additionally, the fluorinated aromatic ring enhances metabolic stability in drug candidates targeting enzyme active sites .

Q. What computational tools are effective for modeling the electronic properties of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, revealing HOMO localization on the diketone group and LUMO on the fluorinated aryl ring. These insights guide the design of charge-transfer complexes for optoelectronic applications . Molecular docking (AutoDock Vina) can simulate interactions with biological targets like cyclooxygenase-2 (COX-2) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key challenges include:

- Exothermic Reactions : Controlled addition of acyl chlorides to prevent thermal runaway .

- Byproduct Formation : Use of scavengers (e.g., DMAP) to suppress side reactions during multi-step syntheses .

- Purification : Switching from column chromatography to fractional crystallization for cost-effective scale-up.

Methodological Notes

- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity (P210, P201 precautions) .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, solvent grades) meticulously .

- Structural Confirmation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.